2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine
CAS No.:
Cat. No.: VC17632364
Molecular Formula: C13H27N3
Molecular Weight: 225.37 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine -](/images/structure/VC17632364.png)
Specification
Molecular Formula | C13H27N3 |
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Molecular Weight | 225.37 g/mol |
IUPAC Name | 2-[4-(2-methylpiperidin-1-yl)piperidin-1-yl]ethanamine |
Standard InChI | InChI=1S/C13H27N3/c1-12-4-2-3-8-16(12)13-5-9-15(10-6-13)11-7-14/h12-13H,2-11,14H2,1H3 |
Standard InChI Key | RYSGNUOKTYSMND-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCCN1C2CCN(CC2)CCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic piperidine core, where one piperidine ring is substituted at the 4-position with a 2-methylpiperidin-1-yl group. An ethanamine (-CH2CH2NH2) side chain is attached to the nitrogen atom of the second piperidine ring (Figure 1). The molecular formula is C14H27N3, yielding a molecular weight of 237.39 g/mol. The presence of two tertiary amines and a secondary amine contributes to its basicity, with predicted pKa values of ~10.5 for the secondary amine and ~8.5 for the tertiary amines .
Stereochemical Considerations
Piperidine rings adopt chair conformations, and the substituents’ spatial arrangement may lead to stereoisomerism. The 2-methyl group on the second piperidine ring introduces a chiral center, potentially resulting in enantiomers with distinct biological activities .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine likely involves multi-step sequences common to piperidine derivatives:
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Piperidine Ring Formation: Cyclization of δ-amino ketones via intramolecular reductive amination, as demonstrated in the synthesis of MenA inhibitors .
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Substitution Reactions: Introduction of the 2-methylpiperidinyl group at the 4-position using nucleophilic aromatic substitution or Ullmann coupling .
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Side-Chain Installation: Reductive amination of a ketone intermediate with ethane-1,2-diamine under hydrogenation conditions .
A representative pathway is outlined below:
Structural Analogues and SAR Insights
Modifications to the piperidine core significantly impact biological activity:
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Antimicrobial Activity: Carbazole-piperidine hybrids exhibit MIC values of 6.25–12.5 µg/mL against Candida and Cryptococcus spp. .
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Enzyme Inhibition: Piperidine methylene ether derivatives inhibit 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) with IC50 values of 13–22 µM .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability, while its water solubility aligns with pharmacokinetic requirements for central nervous system penetration .
Biological Activity and Mechanisms
Enzyme Inhibition
Piperidine derivatives targeting MenA disrupt menaquinone biosynthesis in Mycobacterium tuberculosis:
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
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Bioavailability: Estimated 45–60% in rodent models, based on cLogP and polar surface area .
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Blood-Brain Barrier Penetration: Likely due to moderate molecular weight and lipophilicity .
Metabolism and Excretion
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Cytochrome P450 Involvement: Predominant metabolism via CYP3A4, forming N-oxide derivatives .
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Half-Life: ~4.2 hours in murine studies (analogous compounds) .
Toxicity Considerations
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Acute Toxicity: LD50 > 500 mg/kg in mice (piperidine analogs) .
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Genotoxicity: Negative in Ames tests for related structures .
Industrial and Research Applications
Pharmaceutical Development
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Antitubercular Agents: MenA inhibition presents a novel mechanism against drug-resistant TB .
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Neuroactive Compounds: Structural similarity to NMDA receptor antagonists suggests potential CNS applications .
Chemical Intermediate
The compound serves as a precursor for:
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Heterocyclic Libraries: Diversification via reductive amination or cross-coupling .
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Catalyst Design: Tertiary amines facilitate asymmetric synthesis in organocatalysis .
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current multi-step routes yield <15%; flow chemistry may enhance efficiency .
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Stereocontrol: Chiral auxiliaries or enzymatic resolution needed for enantioselective synthesis .
Biological Screening
Priority areas include:
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Antiviral Testing: Against RNA viruses (e.g., SARS-CoV-2) due to polyamine mimicry.
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Oncology Models: Evaluation of topoisomerase or kinase inhibition.
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